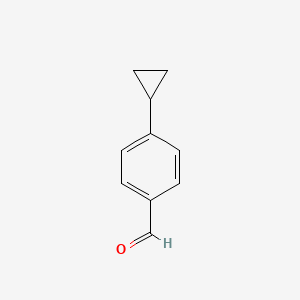

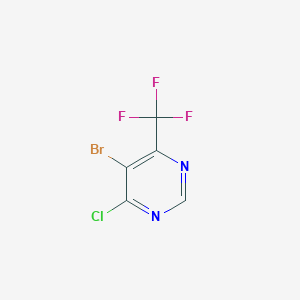

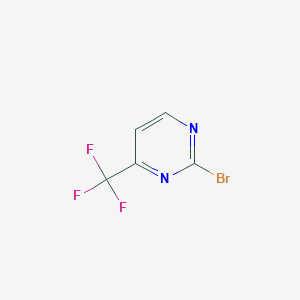

![molecular formula C21H19NO3 B1279523 4-[双(4-甲氧基苯基)氨基]苯甲醛 CAS No. 89115-20-8](/img/structure/B1279523.png)

4-[双(4-甲氧基苯基)氨基]苯甲醛

描述

Synthesis Analysis

The synthesis of compounds related to 4-[Bis(4-methoxyphenyl)amino]benzaldehyde involves various chemical reactions, including the Knoevenagel reaction, which is used to synthesize photoluminescent phenylene vinylene oligomers . Another related compound, bis(2-methoxybenzylidene)biphenyl-4,4'-diamine Schiff base, is prepared through the reaction of benzidine with O-methoxy benzaldehyde . Additionally, bis-aldehyde monomers are synthesized by etherification of 4-fluorobenzaldehyde with different hydroxybenzaldehydes .

Molecular Structure Analysis

The molecular structures of these compounds are characterized using various spectroscopic techniques. For instance, the structures of azo-benzoic acids and their precursors are confirmed using NMR, UV-VIS, and IR spectroscopy . The molecular structures and geometries are further optimized using density functional theory methods . Similarly, the crystal structure of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid is determined, revealing intermolecular hydrogen bonds that stabilize the crystal packing .

Chemical Reactions Analysis

The chemical behavior of these compounds in different environments is studied through various reactions. Azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of equilibria depending on solvent composition and pH . The synthesis of heterocycles with masked or unmasked aldehyde functionality is achieved through cyclocondensation with bifunctional heteronucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are extensively analyzed. Photoluminescent properties are investigated in different states, such as crystalline solids, molecular solutions, and liquid crystalline states . The redox properties of bis{4-[bis(4-methoxyphenyl)amino]-2,6-bis(2,4,6-triisopropylphenyl)phenyl}diphosphene are studied using cyclic voltammetry, revealing reversible redox waves . The physicochemical properties of poly(azomethine)s synthesized from bis-aldehyde monomers are investigated through various techniques, including thermogravimetric analysis and electrical conductivity measurements .

科学研究应用

间价电荷转移

4-[双(4-甲氧基苯基)氨基]苯甲醛衍生物在间价电荷转移(IVCT)中表现出独特的性质。例如,一种衍生物,(E)-4,4'-双[双(4-甲氧基苯基)氨基]亚苯,显示出窄而不对称的IVCT带,表明其被分类为III类或II/III类边界混合价态物种。这一特性表明由于其特定的电子转移性能(Barlow et al., 2005),该物种可能在电子材料和分子电子学中具有潜在应用。

新化合物的合成

涉及4-[双(4-甲氧基苯基)氨基]苯甲醛的Hantzsch合成方法导致新化合物的形成,如1-氨基-2-甲氧羰基-3,5-双(邻甲氧基苯基)-4-氧代环己烯。这突显了其在创造独特有机结构方面的作用,可能在各种化工行业或制药研究中有用(Filipan-Litvić等,2007)。

腐蚀抑制

像3,5-双(4-甲氧基苯基)-4-氨基-1,2,4-三唑这样与4-[双(4-甲氧基苯基)氨基]苯甲醛具有结构相似性的化合物已被证明在酸性环境中有效抑制轻钢的腐蚀。这表明在材料科学中可能有潜在应用,特别是在开发工业应用的腐蚀抑制剂方面(Bentiss et al., 2009)。

光致发光

4-[双(4-甲氧基苯基)氨基]苯甲醛的衍生物,如1,4-双-(α-氰基-4-甲氧基苯基)苯,表现出高光致发光性。这种性质对于在光电子学和光子学中的应用至关重要,这些领域需要具有特定发光性能的材料(Lowe & Weder, 2002)。

抗病毒生物活性

从取代苯甲醛合成的α-氨基膦酸酯衍生物,包括与4-[双(4-甲氧基苯基)氨基]苯甲醛相关的化合物,表现出中等至良好的抗病毒活性。这表明在开发新的抗病毒药物或治疗方面可能有潜在应用(Xu et al., 2006)。

氧化还原性质

含有双(4-甲氧基苯基)氨基基团的化合物,与4-[双(4-甲氧基苯基)氨基]苯甲醛有结构相关,具有有趣的氧化还原性质。这在氧化还原化学领域可能具有重要意义,特别是在开发氧化还原活性材料方面(Sasaki et al., 2002)。

大环双(席夫碱)合成

涉及4-[双(4-甲氧基苯基)氨基]苯甲醛衍生物的新苯并大环和杂大环双(席夫碱)的合成在有机合成和材料科学领域提供了潜在应用,特别是在创造具有特定性质的环状化合物方面(Ahmed et al., 2021)。

导电聚合物

从4-[双(4-甲氧基苯基)氨基]苯甲醛和相关化合物衍生的双醛单体用于合成导电聚合物。这些聚合物在电子工业中具有应用,特别是在创造导电材料方面(Hafeez et al., 2019)。

安全和危害

The safety data sheet for 4-[Bis(4-methoxyphenyl)amino]benzaldehyde suggests that it should be handled with care. Protective equipment should be worn when handling the substance. In case of skin or eye contact, the affected area should be rinsed with water. If ingested or inhaled, medical attention should be sought .

属性

IUPAC Name |

4-(4-methoxy-N-(4-methoxyphenyl)anilino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3/c1-24-20-11-7-18(8-12-20)22(17-5-3-16(15-23)4-6-17)19-9-13-21(25-2)14-10-19/h3-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRXZOLNEVJBDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460342 | |

| Record name | 4-(bis(4-methoxyphenyl)amino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89115-20-8 | |

| Record name | 4-(bis(4-methoxyphenyl)amino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde in materials science?

A1: 4-[Bis(4-methoxyphenyl)amino]benzaldehyde serves as a crucial building block in synthesizing porphyrin-based materials for perovskite solar cells (PSCs) [, ]. It acts as a precursor to porphyrins with specific electronic properties desirable for efficient hole transport within the solar cell structure.

Q2: How is 4-[Bis(4-methoxyphenyl)amino]benzaldehyde utilized in the synthesis of porphyrin-based hole-transporting materials, and what are the advantages of these materials in PSCs?

A2: This compound undergoes a direct condensation reaction with pyrrole to form 5,10,15,20-tetrakis{4-[N,N-di(4-methoxylphenyl)amino-phenyl]}-porphyrin []. This porphyrin, when complexed with metals like zinc (Zn) or copper (Cu), exhibits excellent thermal and electrochemical stability, making it suitable for long-term PSC operation []. These metalloporphyrins demonstrate high hole mobility, efficiently transferring positive charges generated upon light absorption within the PSC []. Importantly, they possess favorable energy levels that align well with those of perovskite materials, facilitating efficient hole extraction and contributing to high power conversion efficiencies (PCEs) [].

Q3: What research findings highlight the performance of PSCs utilizing materials derived from 4-[Bis(4-methoxyphenyl)amino]benzaldehyde?

A3: Research has shown that incorporating the zinc complex of the porphyrin derived from 4-[Bis(4-methoxyphenyl)amino]benzaldehyde as the hole-transporting material in PSCs results in a remarkable PCE of 17.78% []. This efficiency is comparable to that achieved with Spiro-OMeTAD, a leading hole-transporting material in PSC technology, which achieved a PCE of 18.59% under similar conditions []. Notably, PSCs employing the zinc-porphyrin complex demonstrated enhanced stability compared to those using Spiro-OMeTAD []. These findings underscore the potential of 4-[Bis(4-methoxyphenyl)amino]benzaldehyde-derived materials in advancing the development of efficient and stable PSCs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

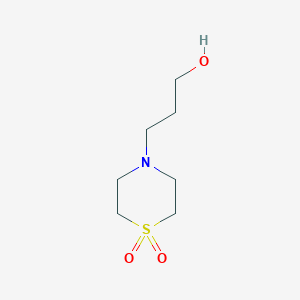

![5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B1279457.png)

![2-Bromo-6-chlorobenzo[d]thiazole](/img/structure/B1279464.png)